1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate
Description
Properties
IUPAC Name |
1-hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-13(12-20)23-19(22)14(2)16-9-6-10-17(11-16)18(21)15-7-4-3-5-8-15/h3-11,13-14,20H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNTXLVRERRBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for 1-Hydroxypropan-2-yl 2-(3-Benzoylphenyl)Propanoate
Esterification of Ketoprofen with 1-Hydroxypropan-2-ol
The most direct route involves the esterification of ketoprofen (2-(3-benzoylphenyl)propanoic acid) with 1-hydroxypropan-2-ol (propylene glycol). This method typically employs acid catalysis or coupling reagents to facilitate the reaction.
Acid-Catalyzed Fischer Esterification
In a representative procedure, ketoprofen (1.0 equiv) is refluxed with 1-hydroxypropan-2-ol (2.0 equiv) in toluene under catalytic sulfuric acid ($$ \text{H}2\text{SO}4 $$, 0.1 equiv) for 12–24 hours. The water formed during the reaction is removed via azeotropic distillation to shift the equilibrium toward ester formation. Post-reaction, the mixture is neutralized with sodium bicarbonate ($$ \text{NaHCO}_3 $$), and the product is extracted using ethyl acetate. Yields for this method typically range from 60% to 75%, with the formation of isomeric byproducts due to the stereochemical flexibility of the propylene glycol moiety.
Coupling Reagent-Mediated Synthesis
To avoid harsh acidic conditions, carbodiimide-based coupling reagents such as $$ N,N' $$-dicyclohexylcarbodiimide (DCC) combined with 4-dimethylaminopyridine (DMAP) are utilized. For example, ketoprofen (1.0 equiv) is dissolved in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) and treated with DCC (1.2 equiv) and DMAP (0.2 equiv) at 0°C. 1-Hydroxypropan-2-ol (1.5 equiv) is added dropwise, and the reaction is stirred at room temperature for 24 hours. This method achieves higher regioselectivity (up to 85% yield) but requires chromatographic purification to isolate the desired isomer.
Friedel-Crafts Acylation Followed by Esterification
An alternative approach involves constructing the 3-benzoylphenyl moiety prior to esterification. This two-step strategy is adapted from the synthesis of 2-(3-benzoylphenyl)propanoic acid, as described in US Patent 4,201,870.
Step 1: Synthesis of 2-(3-Benzoylphenyl)Propanoic Acid
3-Methylbenzoic acid is chlorinated using thionyl chloride ($$ \text{SOCl}2 $$) to form the corresponding acid chloride, which undergoes Friedel-Crafts acylation with benzene in the presence of aluminum chloride ($$ \text{AlCl}3 $$). The resulting 3-benzoylphenylacetyl chloride is hydrolyzed to yield 2-(3-benzoylphenyl)propanoic acid.
Step 2: Esterification with 1-Hydroxypropan-2-ol
The carboxylic acid is then esterified with 1-hydroxypropan-2-ol using the coupling reagent method outlined in Section 1.1. This pathway offers modularity but suffers from lower overall yields (50–65%) due to side reactions during the acylation step.
Solvent-Controlled Regioselective Rearrangement
A novel method, inspired by the work of Zhang et al., leverages solvent effects to control regioselectivity during the formation of the benzoylphenyl group.
Reaction Conditions
A spiroindane-1,3-dione precursor is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile ($$ \text{MeCN} $$) or ethanol ($$ \text{EtOH} $$) at 70°C. In $$ \text{MeCN} $$, the reaction favors tritylone alcohols, whereas $$ \text{EtOH} $$ promotes 2-benzoylbenzoate derivatives. Adapting this to this compound synthesis, the choice of solvent critically influences the position of the benzoyl group and ester linkage (Table 1).
Table 1. Solvent-Dependent Yields for Benzoylphenyl Propanoate Derivatives
| Solvent | DBU Equiv | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 15 | 12 | 80 |
| Ethanol | 2.5 | 18 | 68 |
Optimization of Reaction Conditions
Catalytic System Screening
The base and solvent significantly impact reaction efficiency. DBU outperforms weaker bases like cesium carbonate ($$ \text{Cs}2\text{CO}3 $$) or tetraethylammonium chloride ($$ \text{TMG} $$) due to its strong deprotonation capacity, which facilitates intermediate cyclopropane ring formation. Polar aprotic solvents (e.g., $$ \text{MeCN} $$) enhance nucleophilic attack on carbonyl groups, while protic solvents (e.g., $$ \text{EtOH} $$) stabilize carbocation intermediates during rearrangements.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) : Signals at $$ \delta $$ 7.8–7.4 ppm (m, 5H, aromatic protons), $$ \delta $$ 4.2–3.9 ppm (m, 2H, ester -OCH$$ _2 $$), and $$ \delta $$ 1.4 ppm (d, 3H, -CH$$ _3 $$) confirm the ester linkage and benzoylphenyl group.
- $$ ^{13}\text{C} $$ NMR : A carbonyl resonance at $$ \delta $$ 174.2 ppm verifies the ester functionality.
Industrial-Scale Production Challenges
Isomer Separation
The esterification of racemic ketoprofen with 1-hydroxypropan-2-ol produces a mixture of diastereomers, necessitating chiral stationary phases for large-scale purification. Simulated moving bed (SMB) chromatography has been proposed but remains cost-prohibitive.
Solvent Recovery
The use of acetonitrile or ethanol in multi-ton syntheses requires energy-intensive distillation for solvent recovery. Recent advances in membrane-based separation technologies may mitigate these costs.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of 2-(3-benzoylphenyl)propanoic acid.
Reduction: Formation of 1-hydroxypropan-2-yl 2-(3-benzylphenyl)propanoate.
Substitution: Formation of corresponding amides or esters.
Scientific Research Applications
1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, while the benzoylphenyl moiety can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Ketoprofen (CAS: 22071-15-4)
- Structure : Parent carboxylic acid (2-(3-benzoylphenyl)propionic acid).
- Key Differences : Lacks the ester group, rendering it more hydrophilic (logP ~3.1) compared to the target compound. Directly used as an NSAID for its cyclooxygenase (COX) inhibition .
- Pharmacological Relevance : Rapid absorption but associated with gastrointestinal side effects due to free carboxylic acid .
Dexketoprofen (CAS: 22161-81-5)
Ethyl 2-(3-benzoylphenyl)propanoate
- Structure : Ethyl ester of ketoprofen.
- Key Differences : Simpler ester group (ethyl vs. 1-hydroxypropan-2-yl) reduces molecular weight (294.34 g/mol) and may increase lipophilicity. Often used as a synthetic intermediate .
Ester Prodrugs and Impurities
Ketoprofen Sorbitol Ester
1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate (S16)
Loxoprofen Impurity 5 (CAS: N/A)
- Structure: 1-Hydroxypropan-2-yl 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate.
- Key Differences: Substitution at the phenyl ring (4-((2-oxocyclopentyl)methyl) vs.
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Metabolic Pathways : Hydroxyl-containing esters (e.g., target compound, sorbitol ester) may undergo slower enzymatic hydrolysis, enabling sustained release—a critical factor in prodrug design .
- Analytical Relevance : As an impurity in loxoprofen (), the target compound underscores the need for precise chromatographic methods to differentiate structurally similar esters in quality control.
Biological Activity
1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate, also known by its chemical identifier and various synonyms, is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 274.31 g/mol. The structure features a propan-2-ol moiety linked to a benzoylphenyl group, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant antioxidant , anti-inflammatory , and antimicrobial activities. The presence of the phenolic structure is particularly notable for imparting antioxidant properties, which can be crucial in preventing cellular damage caused by oxidative stress.
Antioxidant Activity
This compound has been evaluated for its antioxidant capabilities. Compounds containing phenolic structures typically demonstrate strong antioxidant activity, which can protect cells from oxidative damage and reduce the risk of chronic diseases.
Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory pathways. Research suggests that it may inhibit pro-inflammatory cytokines, thus potentially alleviating conditions associated with chronic inflammation.
Antimicrobial Effects
Studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic processes within the microorganisms.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets:
- Antioxidant Mechanism : The phenolic hydroxyl groups may donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Anti-inflammatory Mechanism : The compound may inhibit the NF-kB pathway, reducing the expression of inflammatory mediators.
- Antimicrobial Mechanism : It may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor critical for microbial survival.
Research Findings and Case Studies
Recent studies have focused on the biological activities of similar compounds, providing insights into their potential applications:
Q & A
Q. What are the established synthetic routes for 1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves esterification of 3-benzoylphenylpropanoic acid with 1-hydroxypropan-2-ol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). To optimize yields:
- Use computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and transition states .
- Employ Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity) systematically .
- Monitor reaction progress via in-situ FTIR or HPLC to adjust conditions in real-time .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation: Use high-resolution NMR (¹H, ¹³C, DEPT-135) to resolve ester and benzoyl group signals. Compare experimental shifts with DFT-calculated NMR spectra .
- Purity Analysis: Employ reverse-phase HPLC with UV detection (λ = 254 nm) and cross-validate with GC-MS to detect volatile impurities .
- Crystallography: Single-crystal X-ray diffraction for absolute stereochemical assignment, if crystalline derivatives are obtainable .
Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Conduct accelerated stability studies:
Advanced Research Questions
Q. How can computational modeling (e.g., QSPR, DFT) predict the physicochemical properties or reactivity of this compound?
Methodological Answer:
- QSPR Models: Train models using descriptors like logP, polar surface area, and HOMO-LUMO gaps to predict solubility or bioavailability .
- DFT Calculations: Simulate reaction mechanisms (e.g., ester hydrolysis) to identify rate-limiting steps and design inhibitors .
- Molecular Dynamics: Study solvation effects in different solvents to optimize reaction media .
Q. What strategies resolve contradictions in bioactivity data across different in vitro models?
Methodological Answer:
- Orthogonal Assays: Validate antiproliferative activity using both MTT and ATP-based luminescence assays to rule out false positives .
- Metabolomic Profiling: Compare intracellular metabolite changes (via LC-MS/MS) to identify off-target effects .
- Dose-Response Modeling: Use Hill equation fits to assess potency (EC₅₀) variability between cell lines .
Q. How can researchers design structural analogs to improve target selectivity or reduce toxicity?
Methodological Answer:
- Scaffold Modification: Replace the benzoyl group with bioisosteres (e.g., thiophene or pyridine rings) and evaluate SAR using molecular docking .
- Prodrug Strategies: Introduce enzymatically cleavable groups (e.g., phosphate esters) to enhance tissue-specific delivery .
- Toxicity Screening: Use zebrafish embryo models to rapidly assess developmental toxicity of analogs .
Q. What methodologies address discrepancies in spectral data (e.g., NMR splitting patterns or unexpected MS fragments)?
Methodological Answer:
- Dynamic NMR: Perform variable-temperature NMR to detect conformational exchange causing peak broadening .
- Tandem MS/MS: Fragment ions systematically (CID or HCD) to assign unexpected peaks to in-source decay or impurities .
- Isotopic Labeling: Synthesize deuterated analogs to confirm fragmentation pathways in mass spectra .
Q. How can green chemistry principles be applied to synthesize this compound sustainably?
Methodological Answer:
- Solvent Selection: Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF, guided by solvent sustainability metrics .
- Catalysis: Use immobilized lipases for esterification to reduce waste and enable catalyst reuse .
- Waste Minimization: Implement continuous flow reactors to improve atom economy and energy efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
